Cas no 27195-16-0 (伪-D-Glucopyranoside, 尾-D-fructofuranosyl, dioctadecanoate)

The compound 伪-D-Glucopyranoside, 尾-D-fructofuranosyl dioctadecanoate is a synthetic glycoside ester featuring a disaccharide core (glucose and fructose) esterified with two octadecanoate (stearate) chains. This amphiphilic structure imparts unique solubility properties, making it suitable for applications requiring controlled hydrophilicity-lipophilicity balance. The ester linkages enhance stability against hydrolysis under mild conditions, while the sugar moiety provides biocompatibility. Potential uses include emulsification, lipid-based drug delivery systems, or as a surfactant in biochemical formulations. Its tailored structure allows precise modulation of interfacial behavior, offering advantages in formulations where both carbohydrate and fatty acid functionalities are desired.
伪-D-Glucopyranoside, 尾-D-fructofuranosyl, dioctadecanoate structure
27195-16-0 structure
Product Name:伪-D-Glucopyranoside, 尾-D-fructofuranosyl, dioctadecanoate
CAS No:27195-16-0
MF:C48H90O13
MW:875.220417499542
CID:271442
Update Time:2025-06-19

伪-D-Glucopyranoside, 尾-D-fructofuranosyl, dioctadecanoate Chemical and Physical Properties

Names and Identifiers

    • [(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-4,5-dihydroxy-6-(hydroxymethyl)-2-octadecanoyloxyoxan-3-yl] octadecanoate
    • ADENOSINE 3'-PHOSPHATE 5'-PHOSPHOSULFATE, BUTANDIAMINE
    • Sucrosedistearate
    • EINECS 248-317-5
    • Sucrosedistearat
    • Sucrose distearate - 30% monostearate
    • SUCROSE DISTEARATE
    • .alpha.-D-Glucopyranoside,.beta.-D-fructofuranosyl,diocadecanoate
    • alpha-d-glucopyranoside,beta-d-fructofuranosyl,dioctadecanoate
    • SUCROSE DISTEARATE ISO 9001:2015 REACH
    • 伪-D-Glucopyranoside, 尾-D-fructofuranosyl, dioctadecanoate
    • Inchi: 1S/C48H90O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(50)57-36-39-42(52)44(54)45(55)47(59-39)61-48(46(56)43(53)38(35-49)60-48)37-58-41(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39,42-47,49,52-56H,3-37H2,1-2H3/t38-,39-,42-,43-,44+,45-,46+,47-,48+/m1/s1
    • InChI Key: FOLJTMYCYXSPFQ-CJKAUBRRSA-N
    • SMILES: [C@]1(COC(=O)CCCCCCCCCCCCCCCCC)([C@@H](O)[C@H](O)[C@@H](CO)O1)O[C@@H]1[C@H](O)[C@H]([C@H](O)[C@@H](COC(=O)CCCCCCCCCCCCCCCCC)O1)O

Computed Properties

  • Exact Mass: 874.63800
  • Monoisotopic Mass: 874.638143
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 61
  • Rotatable Bond Count: 40
  • Complexity: 1110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 213

Experimental Properties

  • Density: 1.13
  • Melting Point: 76-78 °C
  • Boiling Point: 892.9°C at 760 mmHg
  • Flash Point: 242.8°C
  • Refractive Index: 1.528
  • PSA: 201.67000
  • LogP: 8.22920

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Additional information on 伪-D-Glucopyranoside, 尾-D-fructofuranosyl, dioctadecanoate

Comprehensive Analysis of Pseudo-D-Glucopyranoside, β-D-Fructofuranosyl, Dioctadecanoate (CAS No. 27195-16-0)

The compound Pseudo-D-Glucopyranoside, β-D-Fructofuranosyl, Dioctadecanoate (CAS No. 27195-16-0) is a sophisticated carbohydrate derivative that has garnered significant attention in the fields of organic chemistry, biochemistry, and material science. This molecule is characterized by its unique structure, which combines a pseudo-D-glucopyranoside core with a β-D-fructofuranosyl moiety and two octadecanoate (stearate) ester groups. Such a configuration endows it with remarkable physicochemical properties, making it a subject of interest for researchers and industrial applications alike.

In recent years, the demand for specialized carbohydrate derivatives like Pseudo-D-Glucopyranoside, β-D-Fructofuranosyl, Dioctadecanoate has surged, driven by their potential in nutraceuticals, cosmetic formulations, and biodegradable materials. Consumers and manufacturers are increasingly seeking sustainable and bioactive compounds, aligning with global trends toward green chemistry and eco-friendly products. This compound’s amphiphilic nature, owing to its hydrophilic sugar backbone and hydrophobic stearate chains, makes it an excellent candidate for emulsifiers, stabilizers, or even drug delivery systems.

The synthesis of Pseudo-D-Glucopyranoside, β-D-Fructofuranosyl, Dioctadecanoate typically involves esterification reactions, where the hydroxyl groups of the sugar moiety are selectively acylated with stearic acid or its derivatives. Advanced techniques such as enzymatic catalysis or microwave-assisted synthesis are often employed to enhance yield and purity, addressing the growing need for efficient and scalable production methods. Researchers are also exploring its enzymatic degradation pathways, which could unlock applications in biodegradable packaging or controlled-release systems.

From a biochemical perspective, this compound’s structural mimicry of natural sugars raises intriguing questions about its interactions with enzymes and receptors. Studies suggest that Pseudo-D-Glucopyranoside, β-D-Fructofuranosyl, Dioctadecanoate may exhibit low glycemic activity, making it a potential candidate for diabetes-friendly sweeteners or functional foods. Its stability under physiological conditions further underscores its utility in pharmaceutical formulations, where it could serve as a carrier for hydrophobic active ingredients.

In the cosmetic industry, the compound’s emollient properties and compatibility with skin lipids have sparked interest in formulations for moisturizers, creams, and serums. As consumers prioritize clean beauty and natural ingredients, derivatives like this are being evaluated for their safety and efficacy. Regulatory bodies such as the FDA and EFSA are increasingly scrutinizing such compounds, ensuring they meet stringent standards for consumer safety and environmental impact.

Looking ahead, the versatility of Pseudo-D-Glucopyranoside, β-D-Fructofuranosyl, Dioctadecanoate positions it as a promising molecule for interdisciplinary research. Whether in sustainable materials, healthcare innovations, or industrial applications, its unique properties continue to inspire new discoveries. As the scientific community delves deeper into its potential, this compound may well become a cornerstone of future bio-based technologies.

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